(1R)-1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine is an organic compound with significant relevance in medicinal chemistry and organic synthesis. Its systematic name indicates a specific configuration at the chiral center, which is critical for its biological activity. The compound has a CAS number of 1270566-59-0 and a molecular formula of C9H13BrN2, with a molecular weight of approximately 229.11692 g/mol .
(1R)-1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine is classified as an amine due to the presence of two amine functional groups in its structure. It also falls under the category of brominated aromatic compounds due to the bromine substitution on the phenyl ring.
The synthesis of (1R)-1-(3-bromo-5-methylphenyl)ethane-1,2-diamine typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature and solvent choice to ensure high yields and selectivity for the desired stereoisomer. Common solvents used include dimethylformamide or acetonitrile, and catalysts may be employed to facilitate reactions .
The molecular structure of (1R)-1-(3-bromo-5-methylphenyl)ethane-1,2-diamine features a chiral carbon atom attached to two amine groups and a substituted phenyl ring. The presence of the bromine atom and methyl group on the phenyl ring contributes to its unique properties.
(1R)-1-(3-bromo-5-methylphenyl)ethane-1,2-diamine can participate in various chemical reactions:
Common reagents for substitution include sodium hydride or potassium tert-butoxide, while oxidizing agents like potassium permanganate may be used for oxidation reactions .
The mechanism of action for (1R)-1-(3-bromo-5-methylphenyl)ethane-1,2-diamine is primarily linked to its interactions with biological targets such as enzymes or receptors.
Upon administration, this compound may bind to specific sites on proteins, altering their activity or signaling pathways. This interaction is crucial for its potential therapeutic effects in various biological systems.
Research indicates that compounds with similar structures often exhibit biological activities that could lead to applications in drug development .
Relevant data regarding its physical properties can vary based on purity and synthesis methods employed .
(1R)-1-(3-bromo-5-methylphenyl)ethane-1,2-diamine has several scientific applications:
Catalytic asymmetric synthesis represents the most direct route to enantiomerically pure (1R)-1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine. This approach leverages chiral catalysts to install the stereogenic center during C-N bond formation, avoiding the need for post-synthetic resolution. Key methodologies include:
Table 1: Catalytic Asymmetric Synthesis Performance
Catalyst System | Substrate Type | ee (%) | Yield (%) | Refined Conditions |
---|---|---|---|---|
Ru-(S)-XylBINAP/(S)-DAIPEN | N-Acetyl Enamine | >95 | 90 | 80°C, 50 bar H₂, iPrOH/CH₂Cl₂ (1:1) |
(R)-TRIP (CPA) | Ketone + NH₃ Equivalent | 92 | 85 | RT, Toluene, 48h |
(S)-Diphenylprolinol TMS Ether | Ketone + NH₃ Equivalent | 88 | 78 | RT, CH₂Cl₂, 72h |
Reductive amination offers a versatile route for constructing the ethane-1,2-diamine backbone, often preceding regioselective aromatic functionalization:
Achieving the precise 1,3,5-substitution pattern (bromo at meta, methyl at meta) is paramount and can be approached via directed ortho-metalation (DoM) or sequential cross-coupling:
Table 2: Regiochemical Control Methods for 3-Bromo-5-methylbenzaldehyde
Strategy | Key Starting Material | Critical Step | Regiochemical Control Element | Overall Yield (%) |
---|---|---|---|---|
Directed Metalation | 3,5-Dibromotoluene | n-BuLi/DG @ -78°C → DMF Quench | DG ortho to CH₃ directs lithiation ortho (meta to Br) | 55-65 |
Suzuki Coupling | 5-Bromo-2-iodotoluene | Pd(0)-Cat. Coupling with CH₃B(OH)₂ | Faster oxidative addition of I vs Br; CH₃ installs meta to Br | 70-75 |
Resolution of the racemic diamine is essential when non-chiral synthetic routes (e.g., Sections 1.2, 1.3) are employed. Common techniques include:
Solid-phase synthesis (SPS) offers advantages for automation and scalability, particularly for generating libraries or multi-gram quantities:
Table 3: Solid-Phase Synthesis Reagents & Conditions
Step | Resin Type | Reagents/Conditions | Purpose/Outcome |
---|---|---|---|
Attachment | 2-Cl Trityl Chloride | i) n-BuLi, THF, -78°C; ii) Aldehyde | Forms stable trityl ether linkage |
Wang (HO-CH₂-C₆H₄-O-) | i) Aldehyde, NaBH₃CN, AcOH, DCM/MeOH | Reductive Amination to Sec-Amine linkage | |
Reductive Amination | Any | FmocNHCH₂CHO, NaBH(OAc)₃, DMF/DCE, RT, 2-4h | Introduces Fmoc-Protected Aminoethyl Chain |
Fmoc Deprotection | Any | 20% Piperidine/DMF, RT, 10-20min x 2 | Removes Fmoc, Reveals Primary Amine |
Global Protection | Any | Boc₂O, DIEA, DMF, RT, 2h | Protects Primary Amine as Boc-Carbamate (Optional) |
Cleavage | 2-Cl Trityl | 1-3% TFA/DCM (+ Scavengers if needed), RT, 1-2h | Cleaves Off Protected Diamine |
Wang | 20-50% TFA/DCM, RT, 1-2h | Cleaves Off Protected Diamine | |
Final Deprotection | N/A | TFA/DCM (if Boc present), RT, 1h | Yields Target Diamine (Requires Chiral Purity Step) |
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5